1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

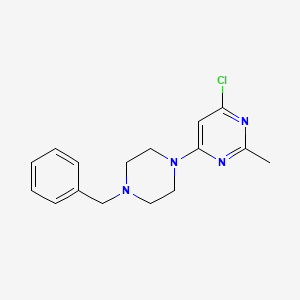

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 . It has an average mass of 234.023 Da and a monoisotopic mass of 232.948761 Da .

Synthesis Analysis

The synthesis of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be achieved from 2-Bromo-4-fluorotoluene . It can also undergo palladium-mediated Ullmann cross-coupling reaction with a range of β-halo-enals, -enones, or -esters to afford the corresponding β-aryl derivatives .Molecular Structure Analysis

The molecular structure of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be represented by the formula C7H5BrFNO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can undergo various reactions. For instance, it can undergo a palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand . It can also undergo a Sonogashira reaction with 2-fluoronitrobenzene to afford predominantly the bromo displacement product .Physical And Chemical Properties Analysis

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene has a predicted boiling point of 287.8±35.0 °C and a predicted density of 1.696±0.06 g/cm3 . It is slightly soluble in water .Applications De Recherche Scientifique

Pharmaceutical Research

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene: is a compound that can be utilized in the synthesis of various pharmaceutical agents. Its nitro group, in particular, is a functional moiety that can be transformed into amino derivatives, which are key building blocks for many drugs. For instance, the compound could be used to create intermediates for anti-inflammatory medications .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate. The presence of multiple substituents like bromo, fluoro, and nitro groups allows for selective reactions, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions, to synthesize complex organic molecules .

Material Science

The bromo and nitro groups of 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene make it a potential candidate for the development of novel materials. It could be used in the synthesis of organic semiconductors or as a precursor for conducting polymers, which are essential in creating advanced electronic devices .

Analytical Chemistry

This compound’s distinct spectral properties can be advantageous in analytical chemistry. It can serve as a standard for calibrating instruments or as a reagent in the development of new analytical methods, particularly those involving halogenated aromatic compounds .

Agriculture

While direct applications in agriculture for this specific compound are not well-documented, similar halogenated nitrobenzenes have been explored for their potential use in the synthesis of agrochemicals. These could include pesticides or herbicides, where the compound’s reactivity could be harnessed to create effective formulations .

Environmental Studies

In environmental studies, 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene could be used as a model compound to study the environmental fate of halogenated aromatics. Its degradation pathways, interaction with soil and water, and potential bioaccumulation can provide insights into pollution control and remediation strategies .

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-2-fluoro-5-methyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIULASDABKIDOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Benzo[d]thiazol-2-ylmethyl)isobutyramide](/img/structure/B1294123.png)

![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1294126.png)

![7-cyclopropyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1294130.png)

![tert-butyl 4'-oxo-3',4'-dihydro-1H,1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B1294155.png)